3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine

Catalog No.
S739223
CAS No.
893734-49-1
M.F
C13H12FNO
M. Wt
217.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine

CAS Number

893734-49-1

Product Name

3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine

IUPAC Name

2-fluoro-4-(4-methoxyphenyl)aniline

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

InChI

InChI=1S/C13H12FNO/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8H,15H2,1H3

InChI Key

OYANDXPRTYQMHE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F

3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. It consists of two benzene rings connected by a single bond, with a fluorine atom at the 3-position, a methoxy group at the 4'-position, and an amine group at the 4-position of the biphenyl structure. The molecular formula of this compound is C13_{13}H12_{12}FNO, and it has a molecular weight of approximately 221.24 g/mol. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy and amine groups provide sites for further functionalization and interaction with biological targets.

  • Oxidation: The amine group can be oxidized to form nitro or other oxidized derivatives.
  • Reduction: Reduction reactions can convert nitro groups back to amines or reduce other functional groups present in the molecule.
  • Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

The primary biological activity of 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine involves its interaction with dihydroorotate dehydrogenase, a mitochondrial enzyme crucial for pyrimidine biosynthesis. By inhibiting this enzyme, the compound reduces the production of pyrimidines, which are essential for nucleic acid synthesis. This mechanism suggests potential applications in treating diseases where pyrimidine synthesis is dysregulated, such as certain cancers and autoimmune disorders.

The synthesis of 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine typically involves several methods:

  • Suzuki-Miyaura Coupling Reaction: This is a key step that involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
  • Hydrolysis: Following the coupling reaction, hydrolysis is performed to obtain the final compound.
  • Industrial Production: For large-scale production, continuous flow reactors and optimized reaction conditions are employed to enhance efficiency and yield.

3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine has several significant applications:

  • Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds targeting specific receptors or enzymes.
  • Materials Science: The compound is used in developing advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals.
  • Biological Studies: It acts as a probe in biological studies to investigate interactions with biological targets due to its structural similarity to biologically active molecules.

Studies on 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine have shown that it effectively inhibits dihydroorotate dehydrogenase activity. This interaction alters biochemical pathways related to nucleic acid synthesis. Ongoing research aims to explore its binding affinity and selectivity towards other potential biological targets in various systems.

Several compounds share structural similarities with 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine:

Compound NameKey Features
2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amineFluorine at the 2-position; different substitution pattern
3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acidCarboxylic acid instead of amine; different biological activity
4-Fluoro-4'-methoxy[1,1'-biphenyl]-4-aminoFluorine at the 4-position; altered reactivity

Uniqueness: The unique substitution pattern of 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine imparts distinct chemical and biological properties compared to these similar compounds. Its specific arrangement allows for unique interactions with biological targets and differentiates its reactivity profile from others in its class.

XLogP3

2.9

Dates

Modify: 2023-08-15

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